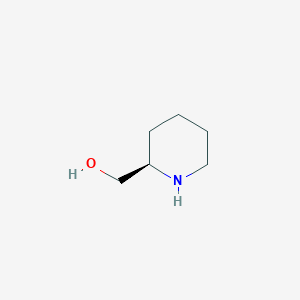
(R)-Piperidin-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Piperidin-2-ylmethanol: is a chiral compound with a piperidine ring and a hydroxymethyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of ®-Piperidin-2-ylmethanone: One common method involves the reduction of ®-Piperidin-2-ylmethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Hydrogenation of ®-Piperidin-2-ylmethanone: Another method involves the catalytic hydrogenation of ®-Piperidin-2-ylmethanone using a hydrogen gas source and a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of ®-Piperidin-2-ylmethanol often involves large-scale hydrogenation processes with optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ®-Piperidin-2-ylmethanol can undergo oxidation reactions to form ®-Piperidin-2-ylmethanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: ®-Piperidin-2-ylmethanone.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Ethers or esters of ®-Piperidin-2-ylmethanol.
Applications De Recherche Scientifique
Chemistry: ®-Piperidin-2-ylmethanol is used as a chiral building block in the synthesis of complex organic molecules
Biology: In biological research, ®-Piperidin-2-ylmethanol is used as a precursor in the synthesis of biologically active molecules. It serves as a key intermediate in the development of drugs targeting specific enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs for neurological disorders. Its ability to interact with specific molecular targets makes it a valuable candidate in medicinal chemistry.
Industry: In the industrial sector, ®-Piperidin-2-ylmethanol is used in the production of specialty chemicals and materials. Its role as a chiral intermediate is essential in the manufacture of high-performance polymers and advanced materials.
Mécanisme D'action
Molecular Targets and Pathways: ®-Piperidin-2-ylmethanol exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group allows for hydrogen bonding and other interactions, facilitating binding to active sites. The piperidine ring provides structural rigidity, enhancing the compound’s affinity for its targets.
Pathways Involved: The compound can modulate various biochemical pathways, depending on its specific application. In medicinal chemistry, it may influence neurotransmitter pathways, enzyme activity, or receptor signaling, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
(S)-Piperidin-2-ylmethanol: The enantiomer of ®-Piperidin-2-ylmethanol, with similar chemical properties but different biological activities.
Piperidin-3-ylmethanol: A structural isomer with the hydroxymethyl group attached to the third carbon atom.
N-Methylpiperidin-2-ylmethanol: A derivative with a methyl group on the nitrogen atom of the piperidine ring.
Uniqueness: ®-Piperidin-2-ylmethanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to serve as a chiral building block and its potential therapeutic applications set it apart from similar compounds.
Propriétés
IUPAC Name |
[(2R)-piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAYXGYYVXRDDW-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-44-2 |
Source


|
| Record name | (2R)-piperidin-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
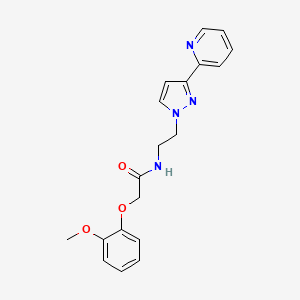
![N-(4-ethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2921082.png)
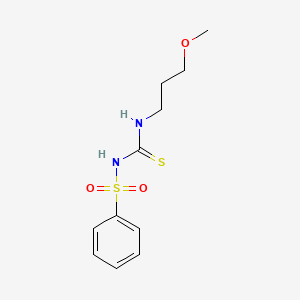
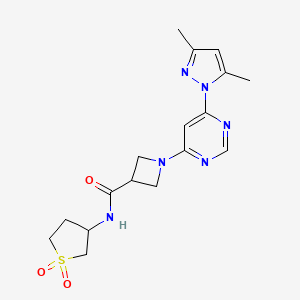
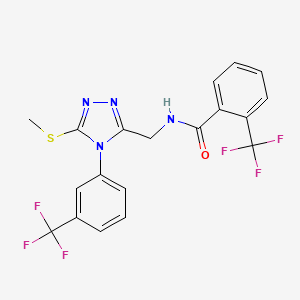
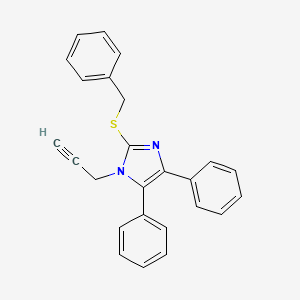
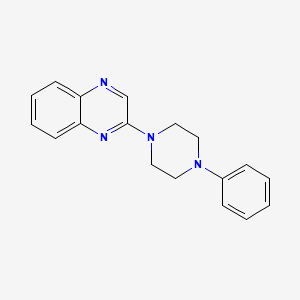
![7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine](/img/structure/B2921092.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2921094.png)
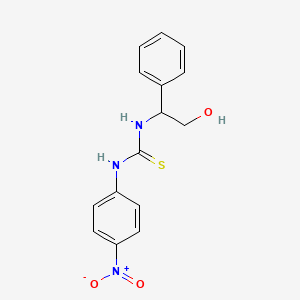
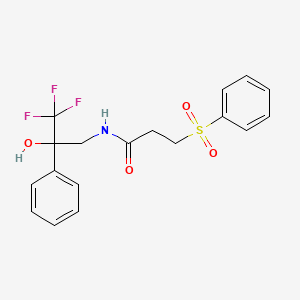
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2921100.png)
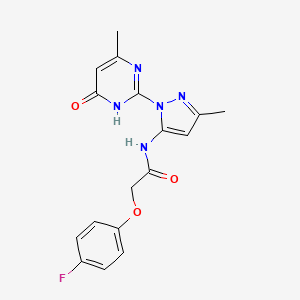
![6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-(1,4-thiazepan-4-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2921104.png)
